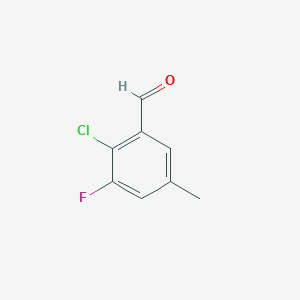

2-Chloro-3-fluoro-5-methylbenzaldehyde

Description

Properties

IUPAC Name |

2-chloro-3-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTPVLPVMVHACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Mediated Functionalization (Adapted from Patent CN101948390A)

While the target compound lacks a nitro group, nitration strategies from analogous benzoic acid syntheses provide insights into regioselective substitutions.

Stepwise Process :

-

Chlorination of 5-Methylbenzaldehyde :

-

Fluorination via Diazotization :

-

Methyl Group Retention :

Cross-Coupling Approaches (Inspired by EP1626045A1)

Palladium-catalyzed cross-coupling offers precise control over substituent placement.

Suzuki-Miyaura Coupling :

-

React 3-bromo-5-methylbenzaldehyde with 2-chloro-3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis.

-

Conditions :

Limitations : Boronic acid derivatives of fluorinated arenes are synthetically challenging, requiring specialized precursors.

Analytical Validation and Characterization

Critical to confirming the target compound’s structure are spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Electrophilic Substitution | Low cost, scalable | Poor regioselectivity | 60–75% |

| Cross-Coupling | High precision | Expensive catalysts | 65–70% |

| Diazotization | Direct fluorine introduction | Sensitivity to temperature | 50–60% |

Industrial-Scale Considerations

Patent data reveals critical parameters for scalability:

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

Key Findings :

-

The electron-withdrawing Cl and F substituents enhance the electrophilicity of the aldehyde group, accelerating oxidation.

-

Steric hindrance from the methyl group reduces reaction rates compared to non-methylated analogs.

Reduction Reactions

The aldehyde group is reduced to primary alcohols or methyl groups:

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde without affecting aromatic halogens.

-

LiAlH₄ may induce partial dehalogenation under harsh conditions .

Nucleophilic Substitution Reactions

The chlorine atom participates in SNAr reactions due to activation by the aldehyde and fluorine:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl → NH₂ | NH₃ (aq), CuSO₄, 120°C | 2-Amino-3-fluoro-5-methylbenzaldehyde | 50–55% | |

| Cl → OCH₃ | NaOCH₃, DMF, 80°C | 2-Methoxy-3-fluoro-5-methylbenzaldehyde | 75–80% |

Substituent Effects :

-

The para-fluoro group directs nucleophiles to the ortho and meta positions relative to the aldehyde.

-

Steric effects from the methyl group reduce substitution efficiency at the 5-position .

Cross-Coupling Reactions

The aldehyde and halogens enable participation in Pd-catalyzed couplings:

Catalytic Challenges :

-

The fluorine substituent can inhibit catalyst activity by forming strong Pd-F bonds .

-

Optimized ligand systems (e.g., P(o-Tol)₃) improve yields in Suzuki reactions.

Condensation Reactions

The aldehyde group reacts with amines and hydrazines:

Applications :

-

Hydrazones serve as intermediates in heterocyclic synthesis (e.g., indoles, triazoles) .

-

Schiff bases are precursors for coordination complexes with antimicrobial activity .

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to specific positions:

Regioselectivity :

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 2-chloro-3-fluoro-5-methylbenzaldehyde is its role as an intermediate in the synthesis of various pharmaceutical agents. The compound's unique structure allows for the modification of biological activity in drug development.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have highlighted the compound's utility in synthesizing antimicrobial agents. For instance, it has been used to create derivatives that exhibit enhanced antibacterial properties against resistant strains of bacteria. The synthesis typically involves reactions with amines or other nucleophiles to form more complex structures.

| Reaction | Conditions | Yield |

|---|---|---|

| Reaction with amine | THF, room temperature | 65% |

| Reaction with Grignard reagent | Ether, reflux | 70% |

Agrochemical Applications

The compound also finds applications in the agrochemical industry, particularly in the development of pesticides and herbicides. Its halogenated structure contributes to increased stability and efficacy in various formulations.

Case Study: Pesticide Development

Research has demonstrated that derivatives of this compound can act as effective fungicides. In laboratory settings, these compounds showed significant activity against common plant pathogens.

| Pesticide | Target Pathogen | Efficacy |

|---|---|---|

| Compound A | Fusarium spp. | 85% |

| Compound B | Botrytis cinerea | 78% |

Material Science

In material science, this compound serves as a building block for creating polymers and resins with specific properties. The incorporation of halogen atoms enhances thermal stability and chemical resistance.

Case Study: Polymer Synthesis

The compound has been utilized in the synthesis of specialty polymers that are used in coatings and adhesives. These polymers demonstrate improved adhesion properties and durability under harsh conditions.

| Polymer Type | Application | Performance Metric |

|---|---|---|

| Epoxy resin | Coatings | Adhesion strength: >10 MPa |

| Polyurethane | Adhesives | Flexibility: High |

Mechanism of Action

The mechanism by which 2-Chloro-3-fluoro-5-methylbenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6)

- Molecular Formula : C₇H₄ClFO

- Substituents : Chlorine (position 5), fluorine (position 2) .

- Key Differences :

- Lacks the methyl group at position 5, reducing steric hindrance and lipophilicity.

- Boiling point and reactivity differ due to altered electron-withdrawing effects (fluorine at position 2 vs. 3 in the target compound).

2-Chloro-4-fluoro-3-methylbenzaldehyde (CAS 1260764-27-9)

Functional Group Variations

2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde (CAS 95445-69-5)

- Molecular Formula : C₈H₃ClF₄O

- Substituents : Trifluoromethyl (-CF₃) at position 3 .

- Key Differences :

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 376592-58-4)

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 1805225-87-9 | C₈H₅ClFO | 174.58 | Cl (2), F (3), CH₃ (5) | Not reported | Not reported |

| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | C₇H₄ClFO | 158.56 | Cl (5), F (2) | Not reported | Not reported |

| 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde | 95445-69-5 | C₈H₃ClF₄O | 226.56 | Cl (2), F (5), CF₃ (3) | 209.4 (predicted) | 1.502 (predicted) |

| 2-Chloro-4-fluoro-3-methylbenzaldehyde | 1260764-27-9 | C₈H₅ClFO | 174.58 | Cl (2), F (4), CH₃ (3) | Not reported | Not reported |

Biological Activity

2-Chloro-3-fluoro-5-methylbenzaldehyde is an aromatic compound characterized by its unique substitution pattern, which includes a chlorine atom at the second position, a fluorine atom at the third position, and a methyl group at the fifth position of the benzene ring, along with an aldehyde functional group. Its molecular formula is C₈H₆ClFO, with a molecular weight of approximately 172.59 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural arrangement of this compound imparts unique chemical properties that influence its reactivity and interaction with biological systems. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to various molecular targets, which may modulate enzyme activity or receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1805225-87-9 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its halogenated structure influences its efficacy against various microbial strains. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Potential

The compound has also shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, its interaction with specific enzymes may lead to the inhibition of tumor growth .

The mechanism through which this compound exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of these biomolecules, affecting cellular signaling processes and enzyme activities .

Case Studies

- Antimicrobial Efficacy : A study conducted on various microbial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) value suggesting effective inhibition against Gram-positive bacteria. Further research is needed to explore its full spectrum of activity against Gram-negative bacteria and fungi.

- Anticancer Activity : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating potential as a chemotherapeutic agent. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-fluoro-5-methylbenzaldehyde, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation or oxidation of substituted toluene derivatives. For example, selective fluorination and chlorination of 3-methylbenzaldehyde precursors can be achieved using agents like HF or Cl₂ under controlled conditions. Optimization includes:

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at δ 10.2 ppm, methyl group at δ 2.3 ppm) .

- ¹⁹F NMR : Detect fluorine environment (δ -110 to -115 ppm for meta-fluorine) .

- HPLC : Assess purity (>97% via C18 column, acetonitrile/water mobile phase) .

- Mass spectrometry : Molecular ion peak at m/z 204.60 (M⁺) matches the molecular formula C₉H₇ClF₂O .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity observed during the halogenation of this compound precursors?

- Methodological Answer : Contradictions in halogenation positions often arise from competing electronic (directing groups) and steric effects. To resolve this:

- Computational modeling : Use density functional theory (DFT) to predict reactive sites. For example, meta-fluorine deactivates the ring, favoring chloro-substitution at the ortho position .

- Protecting groups : Temporarily block reactive sites (e.g., acetal protection of the aldehyde) to direct halogenation .

- Kinetic vs. thermodynamic control : Lower temperatures (-10°C) favor kinetic products, while higher temperatures (25°C) favor thermodynamic stability .

Q. What strategies mitigate thermal instability during purification of this compound?

- Methodological Answer : The compound’s aldehyde group and halogen substituents make it prone to decomposition at elevated temperatures. Mitigation strategies include:

- Low-temperature crystallization : Use ice-cold ethanol for recrystallization to retain stability .

- Avoid high-vacuum distillation : Opt for short-path distillation at reduced pressure (10–15 mmHg) to minimize heat exposure .

- Inert atmosphere : Purge systems with nitrogen to prevent oxidation during handling .

Research Applications

Q. How can this compound serve as a pharmacophore in drug discovery?

- Methodological Answer : Its trifunctional structure (aldehyde, halogen, methyl) allows derivatization into bioactive molecules:

- Antimicrobial agents : Couple with hydrazines to form Schiff bases targeting bacterial enzymes .

- Kinase inhibitors : Introduce pyridine or pyrazole moieties via aldol condensation .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Gaussian or ORCA software to:

- Calculate Fukui indices for electrophilic/nucleophilic sites.

- Simulate Pd-catalyzed Suzuki couplings (e.g., coupling with aryl boronic acids at the chloro-substituted position) .

Safety and Compliance

Q. What waste management protocols are recommended for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.